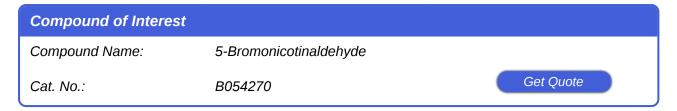


An In-depth Technical Guide to 5-Bromonicotinaldehyde: Chemical Properties, Structure, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinaldehyde, a halogenated pyridine derivative, serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features, including the reactive aldehyde group and the bromine-substituted pyridine ring, make it a versatile precursor for a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of **5-Bromonicotinaldehyde**, with a focus on experimental protocols and its role in the synthesis of biologically active molecules.

Chemical Properties and Structure

5-Bromonicotinaldehyde is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.



Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ BrNO	[1]
Molecular Weight	186.01 g/mol	[1]
CAS Number	113118-81-3	[1]
Appearance	Solid	[1]
Melting Point	98-102 °C	[2]
Boiling Point	251.1 °C (Predicted)	[2]
Density	1.683 g/cm³ (Predicted)	[2]
Solubility	Soluble in organic solvents such as ethanol and acetone.	[3]

Structure:

The structure of **5-Bromonicotinaldehyde** is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a formyl (aldehyde) group at the 3-position. This arrangement of functional groups imparts specific reactivity to the molecule, making it a valuable intermediate in synthetic chemistry.

Identifier	String
SMILES	O=Cc1cncc(Br)c1
InChI	InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1- 4H

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and purity assessment of **5-Bromonicotinaldehyde**. While a complete, assigned spectrum for **5-Bromonicotinaldehyde** is not readily available in the searched literature, typical chemical shifts for similar structures can be inferred.



¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aldehyde proton. The aldehyde proton would appear significantly downfield.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the six carbon atoms in the molecule, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield chemical shift.

Reactivity and Key Reactions

The chemical reactivity of **5-Bromonicotinaldehyde** is dominated by the aldehyde functional group and the carbon-bromine bond on the pyridine ring. These sites allow for a variety of chemical transformations, making it a versatile synthetic intermediate.

Suzuki Coupling

The bromine atom on the pyridine ring readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Wittig Reaction

The aldehyde group is susceptible to nucleophilic attack and is commonly employed in olefination reactions like the Wittig reaction. This allows for the conversion of the formyl group into a carbon-carbon double bond, providing a route to a wide array of vinyl-substituted pyridine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments involving **5-Bromonicotinaldehyde**.

Synthesis of 5-Bromonicotinaldehyde

A common method for the preparation of **5-Bromonicotinaldehyde** involves the bromination of nicotinic acid followed by conversion of the resulting 5-bromonicotinic acid to the aldehyde. A Russian patent describes a method that includes treating nicotinic acid with thionyl chloride at

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75-80°C, followed by bromination at 110-120°C in the presence of a Lewis acid catalyst.[4] The product is then isolated by adjusting the pH with an inorganic base.[4]

A detailed, generalized laboratory-scale procedure based on the principles of nicotinic acid bromination is as follows:

Step 1: Synthesis of 5-Bromonicotinic Acid

• Materials: Nicotinic acid, thionyl chloride, bromine, powdered iron (optional, as a catalyst).

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of nicotinic acid and thionyl chloride is heated.
- Bromine is added dropwise to the heated mixture. Powdered iron can be added to improve the yield.[5]
- The reaction mixture is refluxed for several hours.
- After cooling, the excess thionyl chloride is carefully removed under reduced pressure.
- The residue is neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the 5-bromonicotinic acid.[5]
- The solid is collected by filtration, washed with water, and dried.

Step 2: Conversion of 5-Bromonicotinic Acid to 5-Bromonicotinaldehyde

- Materials: 5-Bromonicotinic acid, a suitable reducing agent (e.g., lithium aluminum hydride under controlled conditions or conversion to an acyl chloride followed by reduction).
- Procedure (via acyl chloride):
 - 5-Bromonicotinic acid is converted to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride.



- The resulting 5-bromonicotinoyl chloride is then reduced to **5-Bromonicotinaldehyde** using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) at low temperature to prevent over-reduction to the alcohol.
- The reaction is quenched, and the product is extracted with an organic solvent.
- The organic layer is dried and the solvent is evaporated to yield 5-Bromonicotinaldehyde.

Suzuki Coupling of 5-Bromonicotinaldehyde with Phenylboronic Acid

• Materials: **5-Bromonicotinaldehyde**, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).

Procedure:

- To a reaction vessel, add 5-Bromonicotinaldehyde, phenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
- Add the degassed solvent system.
- Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 5phenylnicotinaldehyde.



Wittig Reaction of 5-Bromonicotinaldehyde with Methyltriphenylphosphonium Bromide

 Materials: 5-Bromonicotinaldehyde, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or potassium tert-butoxide), and an anhydrous aprotic solvent (e.g., THF or diethyl ether).

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
- Cool the suspension to 0 °C and add the strong base dropwise. The formation of the ylide is indicated by a color change (typically to orange or yellow).
- Stir the mixture at 0 °C for about 30 minutes, then cool to a lower temperature (e.g., -78 °C).
- Add a solution of **5-Bromonicotinaldehyde** in the same anhydrous solvent dropwise to the ylide solution.
- Allow the reaction to stir at low temperature for a period, then warm to room temperature and stir for several hours.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the combined organic layers with brine,
 dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 5-bromo-3-vinylpyridine.

Applications in Drug Development

5-Bromonicotinaldehyde is a valuable scaffold in the synthesis of kinase inhibitors, which are a major class of therapeutic agents for cancer and inflammatory diseases. The pyridine core is a common feature in many kinase inhibitors, and the bromine and aldehyde functionalities of **5-**



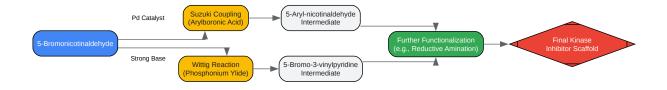
Bromonicotinaldehyde provide handles for the introduction of various pharmacophoric groups.

Role in Kinase Inhibitor Synthesis

Derivatives of **5-Bromonicotinaldehyde** are utilized in the synthesis of inhibitors for several important kinases, including Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).[6][7] These kinases are key components of signaling pathways that regulate cell growth, differentiation, and immune responses.[8][9] Dysregulation of these pathways is implicated in various diseases.

The general strategy involves using the **5-bromonicotinaldehyde** core to construct a larger molecule that can bind to the ATP-binding site of the target kinase, thereby inhibiting its activity. The bromine atom can be used for cross-coupling reactions to introduce substituents that interact with specific residues in the kinase active site, while the aldehyde can be modified to introduce other necessary functional groups.

Below is a logical workflow illustrating the role of **5-Bromonicotinaldehyde** in the synthesis of a generic kinase inhibitor.



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Workflow for Kinase Inhibitor Synthesis.

Safety and Handling

5-Bromonicotinaldehyde is classified as harmful and an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.



Conclusion

5-Bromonicotinaldehyde is a versatile and valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds with potential biological activity. Its well-defined reactivity at both the aldehyde and the bromo-substituted positions allows for the strategic and efficient assembly of complex molecular architectures. The experimental protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this important building block in their synthetic endeavors. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile intermediates like **5-Bromonicotinaldehyde** in medicinal chemistry is set to increase.

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